
methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7096 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the consistent production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the amino group to other functional groups, such as amines or amides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride:
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: This compound has an aminomethyl group, which affects its chemical properties and interactions.
The unique combination of functional groups in methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride gives it distinct reactivity and makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |
InChI-Schlüssel |
XMWWJRVOBUYZEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)N)SC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
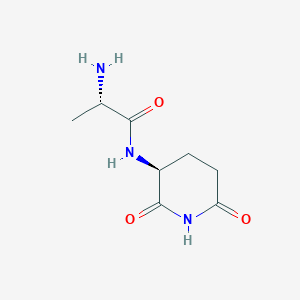
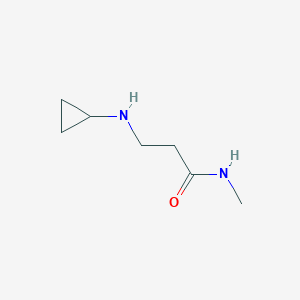

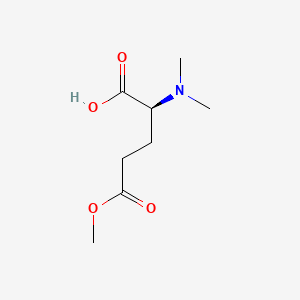

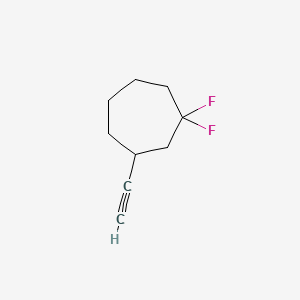

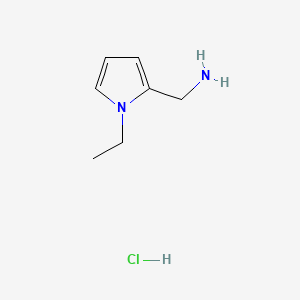
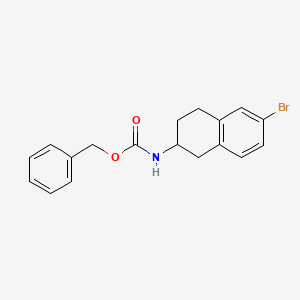


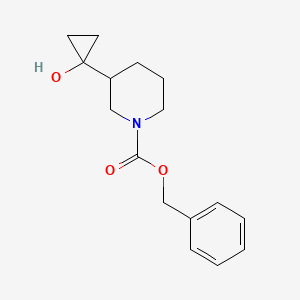
![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
